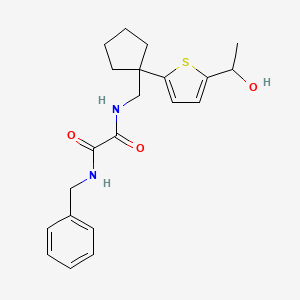

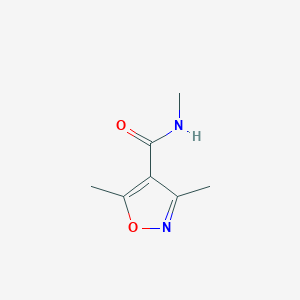

![molecular formula C20H23ClN6O2 B2984121 3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-44-1](/img/structure/B2984121.png)

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazines are a class of nitrogen-containing heterocycles . They are analogues of the six-membered benzene ring, with three carbon atoms replaced by nitrogens . The 1,2,4-triazine and their fused ring structures with one or more heterocycles represent an important class of nitrogen heterocycles compounds . They are part of many synthetic pharmaceutical products and exhibit a broad spectrum of biological effects .

Synthesis Analysis

The synthesis of triazine derivatives often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . In some cases, the triazine ring is constructed based on azoles, or the azole fragment is annulated to the 1,2,4-triazine ring .Molecular Structure Analysis

Triazole compounds, which are part of the larger azole group, contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

Triazole compounds are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are central structural components in a number of drug classes .科学的研究の応用

Anticancer Properties

Triazines and tetrazines have been investigated for their potential as anticancer agents. Several derivatives of this compound exhibit cytotoxic effects against different tumor cell lines, making them promising candidates for cancer therapy .

Heterogeneous Catalysis

Due to their rich nitrogen content and high chemical stability, triazines and tetrazines find applications in heterogeneous catalysis. They can serve as catalysts for various chemical reactions, contributing to the development of efficient and sustainable processes .

Photocatalysis

Triazines and tetrazines are also utilized in photocatalytic reactions. Their ability to absorb light and participate in photochemical transformations makes them valuable in energy-related applications and environmental remediation .

Drug Design and Development

Researchers explore triazine and tetrazine derivatives as building blocks for designing novel drugs. Their fine-tuned electronic properties allow for the creation of multifunctional molecules with potential therapeutic applications, such as antiviral, anti-HIV, and anti-protozoal agents .

Explosives and Energetic Materials

In the field of energetic materials, pyrazolo-triazine derivatives have been investigated for their explosive performance. For example, a high-density pyrazolo-triazine explosive (PTX) shows promising safety margins and performance characteristics .

Light-Induced Synthesis

Recent developments include light-induced arylation or alkylation of 1,2,4-triazine-3,5-diones. This method allows for the synthesis of azauracils, demonstrating the applicability of triazine-based compounds in large-scale reactions and derivative synthesis .

These applications highlight the versatility and potential of triazine and tetrazine systems in various scientific and technological domains. Researchers continue to explore their properties and develop innovative uses for these intriguing heterocyclic compounds .

作用機序

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . They also act as cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic agents .

Mode of Action

The broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives suggests that they interact with a variety of targets, leading to different cellular responses .

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis and stability of similar compounds can be influenced by factors such as temperature .

Safety and Hazards

将来の方向性

The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

特性

IUPAC Name |

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFZCBBKMZFWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C4=CC=C(C=C4)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

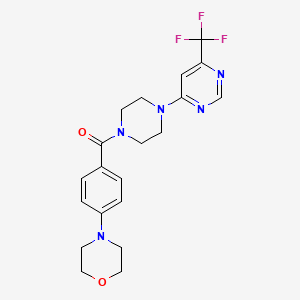

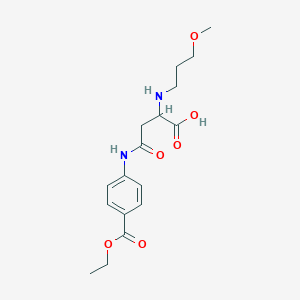

![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)

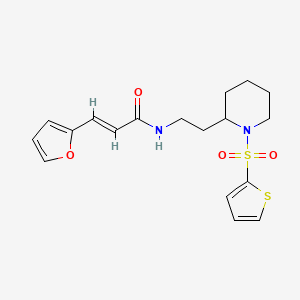

![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)

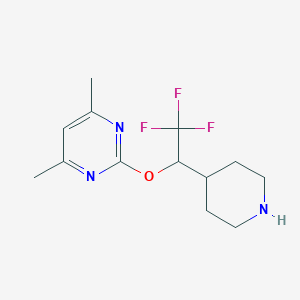

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)

![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)

![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2984055.png)